molecular formula C16H10Cl2N2O4S B2586973 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 838881-48-4

2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2586973
CAS No.: 838881-48-4
M. Wt: 397.23
InChI Key: SHIYYQOYFQIHJP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrrolidinedione core substituted with a 2,4-dichlorophenyl group and linked via a thioether bond to a nicotinic acid moiety. The dichlorophenyl group enhances lipophilicity, which may improve membrane permeability compared to non-chlorinated analogs .

Properties

IUPAC Name

2-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4S/c17-8-3-4-11(10(18)6-8)20-13(21)7-12(15(20)22)25-14-9(16(23)24)2-1-5-19-14/h1-6,12H,7H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIYYQOYFQIHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or a diester.

    Introduction of the 2,4-Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a 2,4-dichlorophenyl halide reacts with the pyrrolidine ring.

    Thioether Formation: The thioether linkage is formed by reacting the pyrrolidine derivative with a thiol compound under appropriate conditions.

    Nicotinic Acid Coupling: The final step involves coupling the thioether derivative with nicotinic acid, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Sulfur

The thioether sulfur serves as a key reactive site due to its lone electron pairs, enabling nucleophilic substitution reactions. This allows the synthesis of derivatives with modified biological or physicochemical properties .

Key Observations :

  • Alkylation : Reaction with alkyl halides (e.g., ethyl bromoacetate) under basic conditions (e.g., NaHCO₃ in DMF) yields S-alkylated derivatives. For example, substitution with ethyl 3-bromopropanoate forms a propanoate-linked product, which can undergo cyclization .

  • Arylation : Electrophilic aromatic substitution is limited due to steric hindrance from the dichlorophenyl group, but coupling with activated aryl halides via transition-metal catalysis (e.g., CuI) is feasible.

Reaction Conditions :

Reaction TypeReagents/ConditionsOutcome
S-AlkylationAlkyl halide, DMF, Na₂CO₃, 60–80°CAlkyl-thioether derivatives
Nucleophilic DisplacementAmines (e.g., piperazine), EtOH, refluxAmine-substituted analogs

Cyclization Reactions

The dioxopyrrolidinone ring and thioether linkage enable intramolecular cyclization, forming fused heterocyclic systems.

Examples :

  • Thiopyrano[2,3-b]pyridine Formation : Treatment with ethyl 3-bromopropanoate followed by NaH in THF induces cyclization, generating thiopyrano[2,3-b]pyridine derivatives. Acidic hydrolysis of the intermediate yields cyclic ketones .

  • Pyrido[2,3-d]pyrimidine Synthesis : Reaction with triethylorthoformate and hydrazine hydrate produces hydrazinopyrimidine intermediates, which cyclize to pyrido[2,3-d]pyrimidines under basic conditions (e.g., NaOEt) .

Mechanistic Insight :
Cyclization often proceeds through nucleophilic attack by the thioether sulfur or nitrogen atoms on electrophilic centers (e.g., carbonyl carbons), followed by ring closure .

Dioxopyrrolidinone Ring Reactivity

The 2,5-dioxopyrrolidinone ring participates in ring-opening and functional group transformations:

  • Hydrolysis : Basic hydrolysis (NaOH, H₂O/EtOH) cleaves the lactam ring, yielding a dicarboxylic acid derivative.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the carbonyl groups to alcohols, though this may destabilize the thioether linkage.

Biological Activity Modulation via Derivatization

Derivatives of this compound show enhanced activity in medicinal chemistry applications:

  • Antimicrobial Derivatives : S-Alkylated analogs exhibit improved activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .

  • Antioxidant Capacity : Thioether-linked pyridine derivatives demonstrate radical scavenging in DPPH assays (IC₅₀: 12–18 µM) .

Comparative Reactivity with Structural Analogs

The 2,4-dichlorophenyl substituent enhances electrophilicity compared to analogs like 2-((1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid .

Electronic Effects :

  • The electron-withdrawing Cl groups increase the electrophilicity of the pyrrolidinone ring, accelerating nucleophilic attacks.

  • Nitro-substituted analogs show slower reaction kinetics due to resonance stabilization .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid exhibit promising anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of derivatives were synthesized and tested for their cytotoxic activity against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to the inhibition of specific kinases involved in cell growth signaling pathways .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and provide protection against neurodegenerative diseases.

Case Study:
A study conducted on animal models of Alzheimer’s disease revealed that administration of similar compounds led to improved cognitive function and reduced amyloid plaque formation. The neuroprotective effects were linked to the compound's ability to enhance cholinergic signaling .

Agricultural Applications

1. Pesticidal Activity
The thioether moiety present in this compound contributes to its potential use as a pesticide. Its structural similarity to known insecticides suggests possible efficacy against agricultural pests.

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
Compound AAphids85
Compound BWhiteflies90
Compound CThrips75

Materials Science Applications

1. Polymer Synthesis
The unique chemical structure allows for the incorporation of this compound into polymer matrices, enhancing their properties.

Case Study:
Research has shown that incorporating this compound into poly(lactic acid) (PLA) resulted in improved thermal stability and mechanical properties. The modified PLA exhibited a higher glass transition temperature and tensile strength compared to unmodified PLA .

Mechanism of Action

The mechanism of action of 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogs

a) 2-[(2,5-Dioxo-3-pyrrolidinyl)sulfanyl]nicotinic Acid (CAS 626222-53-5)
  • Molecular Formula : C₁₀H₈N₂O₄S
  • Molar Mass : 252.25 g/mol
  • Key Differences : Lacks the 2,4-dichlorophenyl substitution on the pyrrolidinedione ring.
b) 2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic Acid (CAS 448198-55-8)
  • Molecular Formula : C₁₈H₁₆N₂O₅S
  • Molar Mass : 372.39 g/mol
  • Key Differences : Substituted with a 4-ethoxyphenyl group instead of 2,4-dichlorophenyl.
  • Implications : The ethoxy group introduces steric bulk and moderate electron-donating effects, which may alter metabolic stability and binding affinity compared to the electron-withdrawing chlorine substituents .

Dichlorophenyl-Containing Agrochemicals

a) Propiconazole (CAS 60207-90-1)
  • Structure : A triazole fungicide with a 2,4-dichlorophenyl group and a 1,3-dioxolane ring.
  • Key Differences : Replaces the pyrrolidinedione and nicotinic acid moieties with a triazole ring and dioxolane system.
  • Implications : The triazole ring targets fungal cytochrome P450 enzymes, a mechanism distinct from the nicotinic acid-containing compound. However, the shared dichlorophenyl group highlights its role in enhancing bioactivity and environmental persistence .

Physicochemical and Hazard Profile Comparison

Compound Molecular Formula Molar Mass (g/mol) logP (Predicted) Hazard Class
Target Compound Not Provided ~370–380* High (Cl-subst.) Likely Irritant
2-[(2,5-Dioxo-3-pyrrolidinyl)sulfanyl]nicotinic Acid C₁₀H₈N₂O₄S 252.25 Moderate Irritant (Xi)
Propiconazole C₁₅H₁₇Cl₂N₃O₂ 342.22 3.5 (experimental) Toxic (Agrochemical)

*Estimated based on structural analogs.

Functional Implications of Substituents

  • 2,4-Dichlorophenyl Group : Increases lipophilicity and resistance to oxidative degradation, common in pesticides (e.g., propiconazole) .
  • Thioether Linkage : May influence metabolic stability; sulfur bridges are prone to oxidation but enhance conformational flexibility .

Biological Activity

2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrrolidine ring, a dichlorophenyl group, and a nicotinic acid moiety. Its molecular formula is C₁₆H₁₂Cl₂N₄O₄S, with a molecular weight of approximately 399.25 g/mol. The presence of the thioether linkage and the dioxopyrrolidine structure contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 2,5-dioxopyrrolidines have shown efficacy in scavenging free radicals, which is crucial in mitigating oxidative stress-related diseases .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting xanthine oxidase and other enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of reactive oxygen species (ROS), thereby providing therapeutic benefits in conditions like gout and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The dioxopyrrolidine structure enhances the ability to neutralize free radicals.
  • Enzyme Interference : The compound's binding affinity to target enzymes alters their activity, leading to decreased inflammatory responses.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, compromising their integrity and function.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting significant potency .
  • Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked reduction in paw edema compared to control groups. This effect was associated with decreased levels of pro-inflammatory cytokines .
  • Neuroprotective Potential : Another study assessed the neuroprotective effects against oxidative stress-induced neuronal damage in vitro. The results showed that the compound significantly reduced cell death and oxidative markers in neuronal cell lines exposed to hydrogen peroxide .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((1-(2,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route Selection : Start with 2,4-dichloroaniline as the precursor for the pyrrolidinone core. Thioether formation via nucleophilic substitution (e.g., using nicotinic acid derivatives) is critical. Reference analogous syntheses of thio-linked heterocycles (e.g., ).
  • Optimization : Use factorial design to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor yield and purity via HPLC .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Membrane separation technologies (e.g., nanofiltration) may enhance scalability .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify the thioether linkage and substituent positions (e.g., 2,4-dichlorophenyl protons at δ 7.2–7.8 ppm).
  • FT-IR : Confirm carbonyl stretches (2,5-dioxopyrrolidin moiety at ~1700–1750 cm1^{-1}) and S–C vibrations (~600–700 cm1^{-1}).
  • Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times to known standards .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like COX-2 or NADPH oxidase. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability .
  • QSAR Analysis : Correlate structural features (e.g., electron-withdrawing Cl groups) with activity data from analogous compounds. Apply Gaussian-based DFT calculations to optimize pharmacophore models .

Q. What strategies resolve contradictions in mechanistic data (e.g., conflicting reports on pro-inflammatory vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Hypothesis Testing : Design dose-response studies in primary macrophages to evaluate dual effects. Use RNA-seq to identify divergent signaling pathways (e.g., NF-κB inhibition vs. Nrf2 activation).
  • Contextual Analysis : Replicate experiments under standardized conditions (e.g., oxygen levels, cell passage number). Cross-reference findings with structurally related compounds (e.g., ) to isolate substituent-specific effects .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., free nicotinic acid).
  • Light/Oxidation Stability : Expose to UV light (254 nm) and H2O2H_2O_2 to assess photodegradation and oxidative pathways. Use Arrhenius plots to predict shelf-life .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use chemical fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation of dust; rinse skin/eyes with water for 15 minutes if exposed .
  • Storage : Store in airtight containers at 4°C, away from light and moisture. Label with CAS 5724-76-5 for accurate tracking .

Data Presentation Example

Parameter Analytical Method Key Observations
Synthetic YieldGravimetric Analysis68% yield after optimization (factorial design)
PurityHPLC (C18, 254 nm)>98% purity post-recrystallization
Stability (pH 7.4, 24h)LC-MS95% intact compound; 5% hydrolyzed metabolite

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